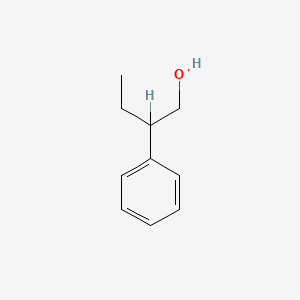

2-Phenyl-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHNBMQCHKKDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034023 | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-94-1, 89104-46-1 | |

| Record name | β-Ethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutane-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2035-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutane-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Phenyl-1-butanol is an organic compound belonging to the class of alcohols, characterized by its unique structure that includes a phenyl group attached to a butanol chain. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity:

Research indicates that alcohols like this compound can interact with bacterial membranes and enzymes, potentially exhibiting antimicrobial properties. A study demonstrated that certain alcohols can inhibit the growth of various pathogenic microorganisms by altering membrane fluidity and disrupting cellular functions.

2. Antioxidant Properties:

The compound has also shown potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress-related diseases. Studies have reported that similar phenolic compounds exhibit significant antioxidant effects .

3. Neuroprotective Effects:

Some research suggests that phenolic compounds may provide neuroprotective benefits, possibly through modulation of neuroinflammatory pathways or by enhancing synaptic plasticity. The exact mechanisms remain under investigation, but they may involve interactions with neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction: Alcohols typically affect the fluidity and permeability of cell membranes, which can lead to cell lysis or altered nutrient uptake.

- Enzyme Modulation: The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular functions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | , |

| Antioxidant | Neutralizes free radicals | |

| Neuroprotective | Potential modulation of neuroinflammatory pathways |

Case Study: Antimicrobial Efficacy

A study published in Phytopathology investigated the antimicrobial properties of various alcohols, including this compound, against Staphylococcus aureus and other pathogens. Results indicated that at certain concentrations, this compound effectively inhibited bacterial growth, suggesting its potential application in developing antimicrobial agents.

Research on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of phenolic compounds extracted from different plant sources, including those containing this compound. The findings highlighted significant antioxidant activities correlated with phenolic content, reinforcing the potential health benefits associated with this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Phenyl-1-butanol, and how can reaction conditions influence yield?

- Methodological Answer : The Grignard reaction is a primary method for synthesizing this compound. For example, reacting phenyltrifluoromethylcarbinol with 2-phenyl-1-butoxymagnesium bromide under reflux in ether-benzene solvent can yield the target alcohol. However, racemization may occur if reaction times are prolonged, reducing enantiomeric purity . Alternative routes include reductions of ketones (e.g., using LiAlH₄ or nickel hydride), though solvent choice and temperature must be optimized to minimize side reactions .

Q. How should this compound be characterized to confirm structural and stereochemical purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the carbon skeleton and functional groups.

- Chiral HPLC or Polarimetry : To determine enantiomeric excess (e.e.), especially after hydrolysis of intermediates. For instance, incomplete reactions may retain up to 86% e.e. in (S)-2-Phenyl-1-butanol .

- GC-MS : To identify impurities or byproducts like racemic aldehyde derivatives.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact, as the compound is irritating .

- Storage : Keep in a dry, cool environment away from ignition sources.

- Ventilation : Use fume hoods during synthesis to prevent inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess values for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature, reaction time). For example, prolonged reaction times in Grignard syntheses lead to racemization via MPV-type equilibration pathways, reducing e.e. . To reconcile

- Compare hydrolysis protocols (e.g., quenching methods).

- Standardize analytical methods (e.g., chiral column specifications in HPLC).

- Conduct kinetic studies to identify racemization thresholds.

Q. What mechanistic insights explain the racemization of this compound under specific conditions?

- Methodological Answer : Racemization can occur via retro-MPV (Meerwein-Ponndorf-Verley) pathways, where the aldehyde byproduct reacts with chiral alkoxide intermediates. However, studies show that under controlled conditions (e.g., short reaction times in ether-benzene), this pathway is minimal, preserving e.e. . Computational modeling of transition states or isotopic labeling experiments could further elucidate electronic effects (e.g., trifluoromethyl groups stabilizing intermediates).

Q. How can researchers optimize scalability while maintaining stereochemical integrity in this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test asymmetric catalysts (e.g., chiral ligands in transfer hydrogenation) to enhance enantioselectivity.

- Process Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and halt before racemization dominates.

- Solvent Engineering : Polar aprotic solvents may suppress undesired equilibration compared to ethereal systems .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust analysis of enantiomeric excess in this compound studies?

- Methodological Answer :

- Triplicate Measurements : Reduce variability in HPLC or GC-MS data.

- Error Propagation Analysis : Quantify uncertainties from integration or baseline noise.

- Reference Standards : Use commercially available (R)- and (S)-enantiomers for calibration .

Key Considerations for Researchers

- Contradiction Analysis : Always cross-reference reaction conditions (solvent, time, catalyst) when comparing enantiomeric excess values.

- Long-Term Stability : Store this compound under inert atmospheres to prevent oxidation or moisture-induced degradation .

- Ethical Data Reporting : Disclose full experimental details (e.g., quenching methods, column specifications) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.